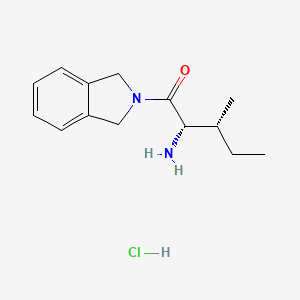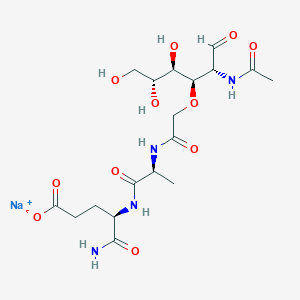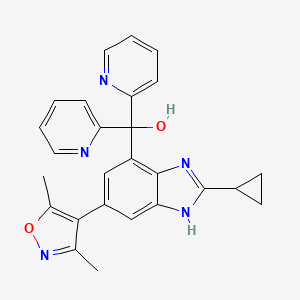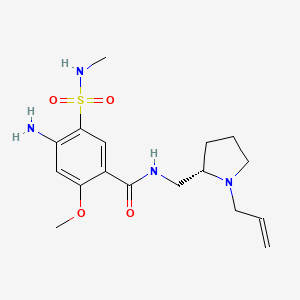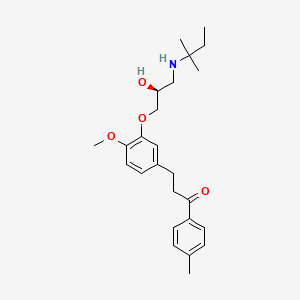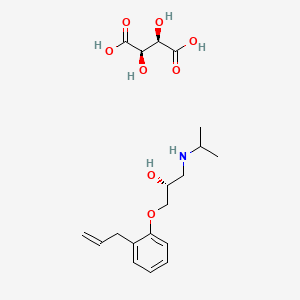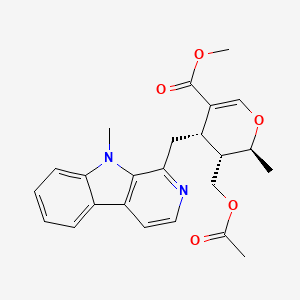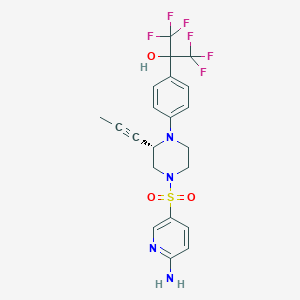
AMG-3969
概要
説明
AMG-3969は、グルコキナーゼとグルコキナーゼ調節タンパク質の相互作用を強力に阻害する物質です。 この化合物は、グルコース代謝の調節に大きな可能性を示しており、糖尿病などの代謝性疾患の治療のための有望な候補となっています .
科学的研究の応用
Chemistry: Used as a tool compound to study the interaction between glucokinase and glucokinase regulatory protein.
Biology: Investigated for its role in glucose metabolism and its potential to modulate blood glucose levels.
Medicine: Explored as a therapeutic agent for the treatment of type II diabetes mellitus.
Industry: Potentially used in the development of new drugs targeting metabolic diseases.
作用機序
AMG-3969は、グルコキナーゼとグルコキナーゼ調節タンパク質の相互作用を阻害することで作用します。この阻害は、グルコキナーゼの活性化につながり、グルコース代謝が促進されます。 関与する分子標的には、グルコキナーゼとグルコキナーゼ調節タンパク質が含まれており、主に影響を受ける経路は解糖経路です .
類似化合物の比較
類似化合物
AMG-1694: 同様の特性を持つ別のグルコキナーゼ-グルコキナーゼ調節タンパク質阻害剤ですが、代謝回転率がより高くなっています.
グルコキナーゼ活性化剤: グルコキナーゼを直接活性化する化合物ですが、低血糖のリスクが高くなる可能性があります.
This compoundの独自性
This compoundは、糖尿病モデルでは選択的に血糖値を下げますが、正常血糖値の動物では影響を与えないという点でユニークです。 この選択的な作用により、低血糖のリスクが軽減され、グルコキナーゼの直接活性化剤と比較してより安全な選択肢となっています .
準備方法
合成経路と反応条件
AMG-3969の合成は、塩基促進異性化による2-アルキニルピペラジンコアの不斉合成を含みます。 アミノピリジンスルホンアミド成分は、安全性プロファイルを向上させた改訂されたアプローチによって合成されます 。詳細な合成経路には、次のステップが含まれます。
2-アルキニルピペラジンコアの形成: このステップには、塩基性条件下での前駆体化合物の異性化が含まれます。
アミノピリジンスルホンアミドの合成: このステップには、制御された条件下でアミノピリジンとスルホニルクロリドを反応させてスルホンアミドを形成することが含まれます.
工業生産方法
This compoundの工業生産は、上記で説明したのと同じ合成経路に従いますが、商業的な需要を満たすためにスケールアップされます。 このプロセスには、最終製品の純度と効力を保証するための厳しい品質管理対策が含まれます .
化学反応の分析
反応の種類
AMG-3969は、スルホンアミドやピペラジンなどの反応性官能基の存在により、主に置換反応を起こします .
一般的な試薬と条件
置換反応: 一般的な試薬には、スルホニルクロリドや水酸化ナトリウムまたは炭酸カリウムなどの塩基が含まれます。
反応条件: これらの反応は、通常、穏やかな温度から中程度の温度で、ジメチルスルホキシドなどの適切な溶媒の存在下で行われます.
主要な生成物
これらの反応から生成される主な生成物には、this compoundのさまざまな置換誘導体が含まれており、その生物学的活性をさらに分析できます .
科学研究の応用
類似化合物との比較
Similar Compounds
Glucokinase Activators: Compounds that directly activate glucokinase but may pose a higher risk of hypoglycemia.
Uniqueness of AMG-3969
This compound is unique in its ability to selectively lower blood glucose levels in diabetic models without affecting normoglycemic animals. This selective action reduces the risk of hypoglycemia, making it a safer alternative compared to direct glucokinase activators .
特性
IUPAC Name |
2-[4-[(2S)-4-(6-aminopyridin-3-yl)sulfonyl-2-prop-1-ynylpiperazin-1-yl]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F6N4O3S/c1-2-3-16-13-30(35(33,34)17-8-9-18(28)29-12-17)10-11-31(16)15-6-4-14(5-7-15)19(32,20(22,23)24)21(25,26)27/h4-9,12,16,32H,10-11,13H2,1H3,(H2,28,29)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFKNECWLVONIH-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1CN(CCN1C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)S(=O)(=O)C3=CN=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@H]1CN(CCN1C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)S(=O)(=O)C3=CN=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F6N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 2-{4-[(2s)-4-[(6-Aminopyridin-3-Yl)sulfonyl]-2-(Prop-1-Yn-1-Yl)piperazin-1-Yl]phenyl}-1,1,1,3,3,3-Hexafluoropropan-2-Ol (AMG-3969) and how does it affect blood glucose levels?
A1: this compound acts as a glucokinase-glucokinase regulatory protein (GK-GKRP) interaction disruptor. [, ] GK is an enzyme primarily found in the liver and pancreas that plays a crucial role in glucose homeostasis. GKRP, on the other hand, binds to and inhibits GK activity. By disrupting the interaction between GK and GKRP, this compound promotes the release of GK from the complex and increases its translocation to the cytosol. [] This leads to enhanced GK activity and subsequently promotes glucose uptake and metabolism, resulting in a reduction of blood glucose levels. [, ]
Q2: What are the key structural features of this compound that contribute to its activity as a GK-GKRP disruptor?
A2: Structure-activity relationship (SAR) studies have identified several crucial features in this compound responsible for its potency. The aryl carbinol group, particularly the hexafluoropropan-2-ol moiety, plays a significant role in binding to GKRP. [] Modifications to this region, such as the introduction of sulfoximine and pyridinyl derivatives, were explored to optimize the compound's potency and pharmacokinetic properties. [] Additionally, the 2-alkynyl piperazine core, synthesized through a base-promoted isomerization, is another critical structural component. []
Q3: How effective was this compound in preclinical animal models of diabetes?
A3: In preclinical studies using diabetic db/db mice, this compound demonstrated significant glucose-lowering effects. Oral administration of the compound resulted in robust pharmacodynamic responses, including enhanced GK translocation and dose-dependent reductions in fed blood glucose levels. [] Notably, this compound achieved statistically significant reductions in blood glucose, with a maximum reduction of 58% observed in these studies. []
Q4: What were the limitations of earlier GK-GKRP disruptors, and how does this compound overcome these challenges?
A4: Initial GK-GKRP disruptors faced challenges related to high metabolic turnover, limiting their therapeutic potential. [] this compound was designed based on structure-based drug design principles and metabolite identification studies, leading to improved metabolic stability compared to its predecessors. [] This enhanced stability translated into a more favorable pharmacokinetic profile, making this compound a more promising candidate for further development.
Q5: Are there any known crystal structures available that provide insights into the binding mode of this compound with GKRP?
A5: Yes, X-ray crystallography studies have been conducted to elucidate the binding interactions of this compound with GKRP. [] The crystal structure of human GKRP complexed with this compound and the activator glucose-6-phosphate (S6P) provides detailed insights into the binding mode and interactions at the atomic level. [] These structural data are crucial for understanding the molecular basis of GK-GKRP disruption by this compound and for guiding further drug discovery efforts.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1H-Indazol-5-yl)-[4-(4-trifluoromethoxyphenyl)pyrimidin-2-yl]amine](/img/structure/B605324.png)
